1-[5-(2-Chlorophenoxy)pentyl]imidazole
Description
1-[5-(2-Chlorophenoxy)pentyl]imidazole is an imidazole-derived compound characterized by a pentyl chain linked to a 2-chlorophenoxy group at one end and an imidazole ring at the other. Its molecular formula is C₁₄H₁₆ClN₂O, with a polar surface area (PSA) of approximately 17.82 Ų, suggesting moderate membrane permeability . The 2-chlorophenoxy substituent introduces both lipophilic and electron-withdrawing properties, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
1-[5-(2-chlorophenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDDBSISRJBMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Chlorophenoxy)pentyl]imidazole typically involves the reaction of 2-chlorophenol with 1-bromopentane to form 5-(2-chlorophenoxy)pentane. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reactions are carried out in solvents like dimethylformamide
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between 1-[5-(2-Chlorophenoxy)pentyl]imidazole and its analogs:
Impact of Substituents on Properties
- Chlorine Substitution: The mono-chloro derivative (target compound) exhibits milder electron-withdrawing effects compared to the 2,4-dichloro analog (), which may reduce oxidative degradation but also lower binding affinity to certain targets. The dichloro analog’s higher molecular weight (295.19 vs. 260.74 g/mol) could decrease solubility, limiting bioavailability .
- In contrast, shorter chains (e.g., ethoxy in ’s 1-[2-(2-chlorophenoxy)ethoxy] derivative) may reduce steric hindrance but limit lipophilicity. The ethenyl group in 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole introduces rigidity, possibly improving target selectivity but increasing metabolic instability .
Salt vs. Neutral Forms :
- The hydrochloride salt of 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole () demonstrates enhanced aqueous solubility, a critical factor for drug formulation, whereas neutral analogs like the target compound may require co-solvents for delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
